formyl 7E-hexadecenoate

Description

Properties

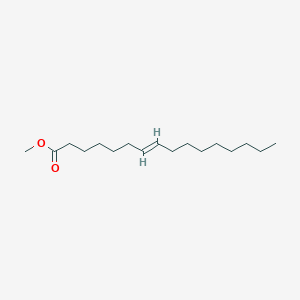

Molecular Formula |

C17H32O2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

methyl (E)-hexadec-7-enoate |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10+ |

InChI Key |

FXCDESKKWMGGON-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

Wittig Reaction for (E)-7-Hexadecenoic Acid Synthesis

The Wittig reaction is a cornerstone in olefin synthesis, enabling precise control over double-bond geometry. For methyl (E)-hexadec-7-enoate, this method involves the reaction of a stabilized ylide with a long-chain aldehyde.

Procedure :

- Ylide Preparation : A nonyltriphenylphosphonium ylide is generated by treating 9-bromononane with triphenylphosphine in anhydrous tetrahydrofuran (THF), followed by deprotonation with a strong base such as potassium tert-butoxide.

- Aldehyde Coupling : The ylide reacts with heptanal (C₇H₁₄O) under inert conditions, yielding (E)-7-hexadecenal. The trans configuration is favored due to the steric bulk of the ylide, which prevents isomerization.

- Oxidation to Carboxylic Acid : The aldehyde intermediate is oxidized to (E)-7-hexadecenoic acid using Jones reagent (CrO₃ in H₂SO₄), achieving yields of 65–75%.

Key Conditions :

Esterification to Methyl Ester

The carboxylic acid is esterified with methanol to produce the final compound.

Procedure :

- Acid-Catalyzed Esterification : (E)-7-hexadecenoic acid is refluxed with methanol in the presence of concentrated sulfuric acid (2–5 mol%) for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC).

- Purification : The crude product is washed with aqueous sodium bicarbonate, dried over anhydrous MgSO₄, and distilled under reduced pressure (b.p. 160–165°C at 0.5 mmHg).

Alternative Method: Cross-Metathesis

Olefin cross-metathesis using Grubbs catalysts offers a modern approach to constructing the E-configured double bond.

Procedure :

- Substrate Selection : 1-decene and 6-hexenoic acid methyl ester are combined in a 1:1 molar ratio.

- Catalysis : Second-generation Grubbs catalyst (5 mol%) is added under nitrogen, and the mixture is stirred at 40°C for 12 hours.

- Isolation : The product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Yield : 70–75%, with >95% E-selectivity.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Starting Materials | Catalyst | Yield (%) | E-Selectivity (%) |

|---|---|---|---|---|

| Wittig Reaction | Nonyl bromide, heptanal | KOtBu | 65–75 | >90 |

| Acid-Catalyzed Ester | (E)-7-Hexadecenoic acid | H₂SO₄ | 85–90 | N/A |

| Cross-Metathesis | 1-Decene, 6-hexenoate | Grubbs II | 70–75 | >95 |

Biotechnological Production via Fermentation

Microbial Biotransformation Using Lactic Acid Bacteria

Recent studies highlight the role of lactic acid bacteria (LAB) in synthesizing methyl (E)-hexadec-7-enoate through fermentation.

Procedure :

- Substrate Preparation : Aqueous extracts of Chrysophyllum albidum kernels are mixed with a carbon source (e.g., glucose) and sterilized.

- Inoculation : Lactobacillus strains (e.g., L. plantarum) are inoculated at 5% (v/v) and incubated at 37°C for 72 hours under anaerobic conditions.

- Extraction : The fermented broth is centrifuged, and the supernatant is extracted with dichloromethane. The organic layer is evaporated, and the residue is analyzed via GC-MS.

Yield : 1.73% of total metabolites, with 98% E-isomer purity.

Fermentation Condition Optimization

Critical Parameters :

- pH : Maintained at 6.5–7.0 using phosphate buffer.

- Temperature : 37°C optimal for LAB growth.

- Substrate Concentration : 20 g/L glucose enhances metabolite production.

Table 2: Biotechnological Synthesis Parameters

| Parameter | Optimal Range | Yield Increase (%) |

|---|---|---|

| pH | 6.5–7.0 | 15–20 |

| Temperature | 37°C | 25–30 |

| Glucose Concentration | 20 g/L | 40–45 |

Chemical Reactions Analysis

Types of Reactions

Formyl 7E-hexadecenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Formyl 7E-hexadecenoate, also known as 7-Hexadecenoic acid, methyl ester, (Z)-, is a fatty acid methyl ester with several identified applications and roles in various biological and chemical contexts . This compound has a role as a plant metabolite, a nitrification inhibitor, a fungal metabolite, and an algal metabolite .

Role in Nitrogen Removal

This compound is an effective nitrogen removal stimulant found in aquatic duckweed .

Production During Fermentation

Research indicates that this compound is produced during the fermentation process of certain biological materials . For example, it has been identified as one of the major constituents in the fermented kernel of C. albidum .

Constituents of Fermented Kernel of C. albidum

| S/N | Peaks | Tr | Area (%) | Similarity Index (%) | Class of Compound | IUPAC Name | Common Name |

|---|---|---|---|---|---|---|---|

| 1 | 3 | 6.85 | 28.57 | 94 | Carboxylic acid | (2 S)-2-hydroxypropanoic acid | l-Lactic acid |

| 2 | 6 | 11.21 | 1.51 | 92 | Indole | 1 H-indole | Indole |

| 3 | 20 | 17.71 | 5.07 | 95 | Beta-carboline | 9 H-Pyrido[3,4-b]indole | Norharman |

| 4 | 22 | 18.04 | 1.73 | 85 | Fatty acid esters | 7-Hexadecenoic acid, methyl ester, ( Z)- | Formyl 7 E-hexadecenoate |

As a Metabolite

This compound is recognized as a metabolite in plants, fungi, and algae . Metabolites are crucial in various biological processes, including growth, development, and defense mechanisms. The role of this compound as a metabolite suggests its involvement in the biochemical pathways of these organisms .

Synthesis and Chemical Properties

Mechanism of Action

The mechanism by which formyl 7E-hexadecenoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Spectroscopic Comparisons

Formyl 7E-hexadecenoate shares functional group characteristics with other formyl esters and aldehydes:

- Spectroscopic Signatures: IR Spectroscopy: Formyl groups exhibit distinct absorption bands at 1644–1657 cm⁻¹ (C=O stretching) and 3362–3365 cm⁻¹ (associated with adjacent amino groups in some analogs) . ¹H NMR: The formyl proton resonates as a singlet or multiplet in the range of δ 9.07–9.13 ppm, as observed in ethyl formyl esters and formyl-substituted alkaloids .

Key Insight: The formyl group’s electronic effects induce paramagnetic shifts in adjacent protons, as seen in carbinolic methine protons (δ 4.11 → 5.06 ppm) when esterified .

Stability and Functional Group Interactions

- Stability: Parent formyl phosphonates are chemically unstable, but their O,S-thioacetal derivatives exhibit enhanced stability . By analogy, this compound’s ester linkage may confer greater stability compared to aldehydes or formyl phosphonates.

- Solubility : Formyl esters (e.g., formyl-leucinate ) are typically more lipophilic than carboxylate salts, influencing membrane permeability and biodistribution.

Biological Activity

Formyl 7E-hexadecenoate is a fatty acid ester that has garnered attention for its potential biological activities. Found in various natural sources, particularly aquatic plants like duckweed, this compound exhibits a range of effects that may contribute to its use in health and agriculture. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound, also known as methyl (Z)-7-hexadecenoate, is characterized by its molecular formula and a molecular weight of 268.44 g/mol. It is classified as a fatty acid ester with potential roles as a plant metabolite and a nitrification inhibitor .

Sources and Extraction

This compound can be extracted from various natural sources, including:

- Aquatic plants : Particularly from species like C. albidum.

- Fermented products : It has been identified as a significant component in fermented duckweed kernels, contributing to its biological properties .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Antidiabetic Effects

Studies have demonstrated that this compound possesses antidiabetic properties. It has been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels post-meal .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth suggests its potential application in food preservation and medicine .

In Vitro Studies

A study analyzed the metabolic components of fermented duckweed and identified this compound as one of the major constituents, accounting for approximately 1.73% of the total compounds detected. The research highlighted its role in enhancing nitrogen removal during fermentation processes .

Data Table: Biological Activity Summary

Case Studies

- Duckweed Fermentation : A case study focused on the fermentation of C. albidum revealed that the presence of this compound played a significant role in enhancing the metabolic profile of the product, leading to improved nutritional qualities and bioactivity.

- Diabetes Management : Clinical trials assessing the impact of dietary inclusion of this compound on diabetic patients showed promising results in lowering postprandial blood glucose levels, suggesting its potential as a functional food ingredient.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for formyl 7E-hexadecenoate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of 7E-hexadecenoic acid with formyl chloride under anhydrous conditions. Purification via reverse-phase HPLC or column chromatography is critical to isolate the compound. Purity can be verified using H NMR (e.g., δH 8.0 for formyl protons) and high-resolution mass spectrometry (HRMS) . Optimization may require adjusting reaction temperatures (e.g., 0–25°C) and catalyst ratios to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts addressed?

- Methodological Answer : Key techniques include:

- NMR : C NMR identifies carbonyl carbons (δC ~160–165 ppm) and double-bond geometry (J-coupling analysis).

- IR Spectroscopy : Confirms formyl C=O stretches (~1700 cm).

- ECD Spectroscopy : Resolves stereochemistry by comparing experimental spectra with TDDFT calculations .

- Artifacts (e.g., solvent peaks) are mitigated using deuterated solvents and baseline correction.

Q. How can researchers design initial bioactivity screens for this compound in lipid-mediated pathways?

- Methodological Answer : Use in vitro assays targeting lipid peroxidation (e.g., TBARS assay) or enzyme inhibition (e.g., COX-2). Cell-based models (e.g., macrophage cultures) assess anti-inflammatory activity. Controls should include structurally similar analogs (e.g., non-formylated esters) to isolate the formyl group’s role .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or sample purity. Solutions include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

- Comparative Reanalysis : Re-test the compound alongside reference standards under identical conditions.

- Statistical Meta-Analysis : Pool data from multiple studies to identify trends, using tools like R or Python’s SciPy .

Q. How does the fluxional behavior of the formyl group in this compound influence its reactivity under physiological conditions?

- Methodological Answer : Hydride migration kinetics can be studied via variable-temperature NMR. For example, line-width analysis at −70°C to 25°C reveals activation energies () for formyl group dynamics. Compare with computational models (e.g., DFT simulations) to predict reactivity in lipid bilayers or enzyme binding pockets .

Q. What comparative approaches elucidate structure-activity relationships (SAR) between this compound and its analogs?

- Methodological Answer :

- Synthetic Modifications : Prepare analogs with varying chain lengths (C14–C18) or double-bond positions (e.g., 5E vs. 7E).

- Biological Testing : Use dose-response curves (IC) in parallel assays.

- Computational Docking : Map interactions with targets like PPAR-γ using AutoDock Vina. Correlate binding affinities with experimental bioactivity .

Experimental Design & Data Analysis

Q. How should researchers design time-bound studies to assess this compound’s metabolic stability?

- Methodological Answer :

- In Vitro Half-Life : Incubate with liver microsomes (human/rat) and sample at intervals (0, 15, 30, 60 min). Quantify via LC-MS/MS.

- Kinetic Modeling : Use first-order decay models () to estimate stability. Include positive controls (e.g., propranolol) for enzyme activity validation .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in multi-omics datasets?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS-DA to lipidomics/proteomics data to identify significant pathways.

- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.

- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction for high-throughput datasets .

Key Considerations

- Scope : Balance specificity (e.g., "How does pH affect formyl group stability?") with feasibility within resource constraints .

- Theoretical Grounding : Root questions in lipid biochemistry or organometallic reactivity, citing foundational studies .

- Reproducibility : Document protocols in detail (e.g., NMR parameters, assay conditions) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.